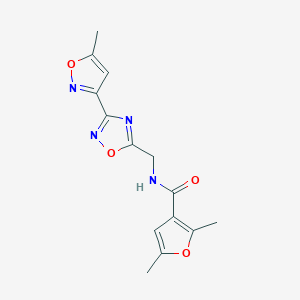

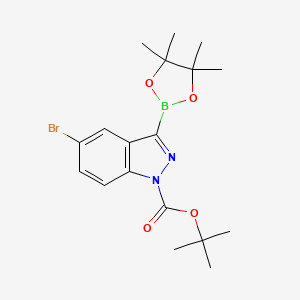

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

Compounds featuring benzamide derivatives, similar in structure to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzamide, have been explored for their histone deacetylase (HDAC) inhibitory activities. A study by Jiao et al. (2009) on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives revealed their potential as novel HDAC inhibitors, with some derivatives showing promising antiproliferative activity against various cancer cell lines, including human colon carcinoma and non-small cell lung cancer. This suggests that similar compounds could be designed to modulate gene expression through HDAC inhibition, offering therapeutic strategies against cancer (J. Jiao, H. Fang, Xuejian Wang, Peng Guan, Yumei Yuan, Wenfang Xu, 2009).

Enzyme Inhibition Activity

Another potential application is related to enzyme inhibition. Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide and its derivatives, investigating their inhibitory activities against enzymes such as butylcholinesterase, acetylcholinesterase, and lipoxygenase. These findings highlight the possible use of similar benzamide derivatives in the development of treatments for diseases associated with enzyme dysregulation, such as Alzheimer’s disease and inflammatory conditions (M. Abbasi, Aziz‐ur‐Rehman, M. Irshad, S. Z. Siddiqui, M. Ashraf, 2014).

Chemoselective Synthesis

The chemoselective synthesis of benzamides represents another research application. Singh et al. (2017) described the N-benzoylation of aminophenols employing benzoylisothiocyanates to produce N-(2-hydroxyphenyl)benzamides, demonstrating the chemical versatility of benzamide derivatives in synthetic chemistry. This method could be applied to synthesize structurally related compounds, offering a broad range of applications in medicinal chemistry and material science (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).

Stearoyl-CoA Desaturase-1 Inhibition

Furthermore, benzamides have been investigated for their role in inhibiting stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in lipid metabolism. Uto et al. (2009) identified benzamide derivatives that significantly decreased plasma desaturation index in mice, suggesting potential applications in treating metabolic disorders related to lipid synthesis and storage (Yoshikazu Uto, Tsuneaki Ogata, Y. Kiyotsuka, Yuriko Miyazawa, Y. Ueno, H. Kurata, Tsuneo Deguchi, M. Yamada, N. Watanabe, T. Takagi, Satoko Wakimoto, Ryo Okuyama, Masahiro Konishi, N. Kurikawa, K. Kono, Jun Osumi, 2009).

Eigenschaften

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO3S/c18-17(19,20)24-14-5-3-13(4-6-14)16(23)21-9-7-12(8-10-22)15-2-1-11-25-15/h1-6,11-12,22H,7-10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFLDKZGWKAXOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-(trifluoromethoxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2780432.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2780435.png)

![10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one](/img/structure/B2780438.png)

![4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2780441.png)

![5-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2780447.png)

![Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2780448.png)

![(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2780449.png)

![N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2780450.png)